molecular formula C19H19N3O5S B3864300 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide

Cat. No. B3864300
M. Wt: 401.4 g/mol
InChI Key: YPGIZPXJDHHPJC-DEDYPNTBSA-N
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Description

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which is a type of benzodioxane . Benzodioxanes and their derivatives are important pharmacophores across a number of different therapeutic areas . They are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant . Molecules bearing this moiety also help in prolonged lowering blood pressure .


Molecular Structure Analysis

The molecular structure of the compound can be determined by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS .

properties

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13(15-4-7-17-18(10-15)27-9-8-26-17)20-21-19(23)12-28-11-14-2-5-16(6-3-14)22(24)25/h2-7,10H,8-9,11-12H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGIZPXJDHHPJC-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide

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